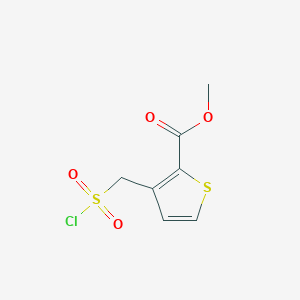

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate

Description

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate is a thiophene-based compound characterized by a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methyl ester (-COOCH₃) at the 2-position of the thiophene ring. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and derivatization processes. Its synthesis often involves diazotization and sulfonation steps, as seen in the preparation of analogous compounds like methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate .

Properties

IUPAC Name |

methyl 3-(chlorosulfonylmethyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWNNEBXPCZLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167771-25-5 | |

| Record name | methyl 3-[(chlorosulfonyl)methyl]thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate can be synthesized from methyl 3-amino-2-thiophenecarboxylate . The synthesis involves the chlorosulfonylation of the thiophene ring, which is typically carried out using chlorosulfonic acid under controlled conditions . The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorosulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions . The product is then purified through crystallization and filtration techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Produces sulfonamide or sulfonate esters.

Oxidation: Results in sulfoxides or sulfones.

Reduction: Yields thiol derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate serves as an important reagent in organic synthesis. Its chlorosulfonyl group allows for the formation of sulfonamide derivatives through nucleophilic substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Biological Studies

The compound is utilized in various biological studies, including:

- Enzyme Inhibition : Research indicates that it can inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition can have significant implications for pharmacokinetics and drug interactions.

- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against several bacterial strains, suggesting potential use in antibiotic development.

- Inflammation Modulation : Studies have indicated that certain derivatives can reduce pro-inflammatory cytokine production in vitro, highlighting potential therapeutic applications in inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in drug development. Its ability to form covalent bonds with nucleophilic sites on biomolecules allows for the modification of existing drug candidates to enhance their efficacy and reduce side effects .

Industrial Applications

The compound is also used in the production of specialty chemicals and materials due to its reactive sulfonyl group. It finds applications in:

- Polymer Production : Used as a monomer or additive in polymers to improve chemical resistance and mechanical properties.

- Coatings : Employed in coatings that require enhanced durability and resistance to chemicals.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | Contains a methylsulfamoyl group | Focused on different biological activity |

| Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate | N-methyl substitution | Potentially different pharmacokinetics |

| Methyl 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester | Contains a methylamino group | Distinct reactivity profile due to amino substitution |

Antimicrobial Activity

In a study assessing the antimicrobial properties of various thiophene derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.

Inflammation Modulation

Research demonstrated that derivatives could significantly reduce the levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests a pathway for developing anti-inflammatory drugs based on this compound.

Cytochrome P450 Inhibition

A notable study revealed that this compound inhibited CYP3A4 activity in human liver microsomes with an IC50 value around 25 µM. This finding underscores its relevance in understanding drug-drug interactions and optimizing therapeutic regimens.

Mechanism of Action

The mechanism of action of methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate involves its ability to act as an electrophile, facilitating the introduction of sulfonyl groups into target molecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

- Structure : Features a 5-(2-bromophenyl) substituent alongside the 3-chlorosulfonyl and 2-methyl ester groups.

- Reactivity : The bromophenyl group enhances steric bulk and electronic effects, influencing regioselectivity in palladium-catalyzed arylations .

- Applications : Used in constructing indole-thiophene hybrids for pharmaceutical research .

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

- Structure : Substituted with chlorine at the 5-position.

- Synthesis : Requires halogenation steps distinct from the diazotization route used for the parent compound .

- Properties : The electron-withdrawing chlorine increases electrophilicity at the 3-position, facilitating nucleophilic substitutions .

Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate

Functional Group Modifications

Methyl 3-(chloromethyl)thiophene-2-carboxylate

- Structure : Replaces the chlorosulfonyl group with a chloromethyl (-CH₂Cl) moiety.

- Physical Properties : Lower molecular weight (190.65 g/mol) and density (1.319 g/cm³) compared to chlorosulfonyl derivatives .

- Reactivity : The chloromethyl group participates in alkylation reactions rather than sulfonamide or sulfonate formations .

Methyl 3-amino-4-methylthiophene-2-carboxylate

- Structure: Substitutes the chlorosulfonyl group with an amino (-NH₂) group.

- Applications: Used as a precursor for bioactive molecules, leveraging the nucleophilic amino group for further derivatization .

Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate

Comparative Data Table

*Estimated based on analogous structures.

Biological Activity

Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound’s synthesis, biological mechanisms, and relevant research findings.

This compound (CAS Number: 59337-92-7) is characterized by the presence of a chlorosulfonyl group, which enhances its reactivity and potential for biological interactions. The molecular formula is , with a molecular weight of approximately 240.67 g/mol. The compound can be synthesized through chlorosulfonylation processes involving thiophene derivatives, typically utilizing reagents such as sulfuric acid and trifluoroacetic acid under controlled conditions .

The biological activity of this compound primarily stems from its ability to act as an electrophile. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biochemical effects. This reactivity allows it to participate in:

- Substitution Reactions : The chlorosulfonyl group can be replaced by amines or alcohols, potentially leading to biologically active sulfonamide derivatives.

- Oxidation Reactions : The thiophene ring can be oxidized, affecting its electronic properties and interactions with biological targets.

- Reduction Reactions : Reduction can yield thiol derivatives, which may exhibit different biological activities.

Biological Activities

Research indicates that this compound has several potential biological activities:

- Antimicrobial Activity : Some studies suggest that compounds with sulfonyl groups exhibit antimicrobial properties, making this compound a candidate for further investigation in this area.

- Enzyme Inhibition : The ability of the compound to interact with specific enzymes could lead to inhibition pathways relevant in disease contexts, particularly in cancer and inflammation .

- Pharmacological Potential : Preliminary studies indicate that derivatives of this compound may have therapeutic effects against certain diseases, including viral infections like hepatitis B .

Table 1: Summary of Biological Activities

Case Study: Antiviral Properties

A notable study explored the antiviral potential of this compound derivatives. The research involved molecular docking simulations that predicted strong binding affinities to viral enzyme targets. This suggests that modifications to the original structure could enhance its efficacy as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-((chlorosulfonyl)methyl)thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via chlorosulfonation of methyl-substituted thiophene precursors using chlorosulfonic acid under controlled conditions (e.g., 0–5°C to minimize side reactions) . Subsequent esterification with methanol in dichloromethane (DCM) and a base like triethylamine (TEA) facilitates the introduction of the carboxylate group . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiophene:chlorosulfonic acid) and purification via recrystallization or column chromatography . Contaminants like sulfones or over-sulfonated derivatives arise from excessive reaction times or high temperatures, necessitating TLC monitoring .

Q. How can researchers characterize the structural and functional properties of this compound?

- Methodological Answer :

- Spectroscopy : and NMR confirm substitution patterns (e.g., chlorosulfonyl group at C3, methyl carboxylate at C2) . IR spectroscopy identifies key functional groups (e.g., S=O stretch at ~1370 cm, C=O ester at ~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 275.1 g/mol for the chlorosulfonyl derivative) .

- X-ray Crystallography : Resolves bond angles and confirms regioselectivity of substituents .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a versatile intermediate in:

- Medicinal Chemistry : Synthesis of sulfonamide-based enzyme inhibitors (e.g., cytochrome P450) via nucleophilic substitution of the chlorosulfonyl group with amines .

- Material Science : Development of conductive polymers, leveraging the thiophene ring’s electron-rich structure for optoelectronic applications .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the chlorosulfonyl group activates the thiophene ring toward nucleophilic attack. Computational studies (e.g., DFT calculations) show enhanced electrophilicity at the sulfur atom, facilitating reactions with amines or alcohols. Steric hindrance from the methyl carboxylate group at C2 can reduce reactivity at C3, necessitating kinetic studies to optimize substitution rates . Contrast this with methyl-free analogs (e.g., ethyl derivatives), where reduced steric effects increase reaction yields by ~15% .

Q. What experimental strategies resolve contradictions in reported synthetic yields for similar thiophene derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst choice . For example:

- Using DCM vs. THF: DCM’s low polarity reduces side reactions (e.g., hydrolysis), improving yields by ~20% .

- TEA vs. DMAP: TEA’s stronger base accelerates esterification but may degrade sensitive intermediates. A comparative study using NMR to track by-products is recommended .

- Statistical Design : Employ a factorial design (e.g., 2 matrix) to test temperature, solvent, and catalyst combinations, with ANOVA to identify significant variables .

Q. How can researchers elucidate the mechanism of action in biological systems using this compound?

- Methodological Answer :

- Kinetic Assays : Measure IC values for enzyme inhibition (e.g., cytochrome P450 3A4) using fluorogenic substrates .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., sulfonamide binding to catalytic serine residues) using AutoDock Vina .

- Metabolic Stability : Assess in vitro half-life in liver microsomes to guide pharmacodynamic studies .

Q. What advanced techniques validate the compound’s purity and stability under storage conditions?

- Methodological Answer :

- HPLC-PDA : Quantify impurities (e.g., hydrolyzed sulfonic acid derivatives) with a C18 column and acetonitrile/water gradient .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Silica gel desiccants reduce hydrolysis by ~90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.